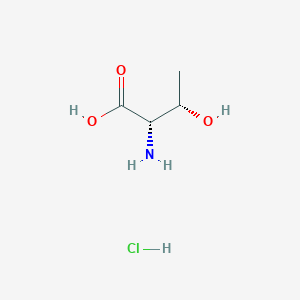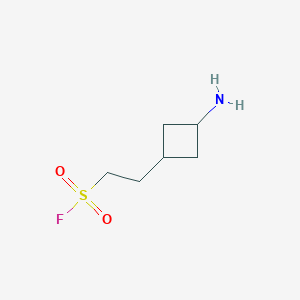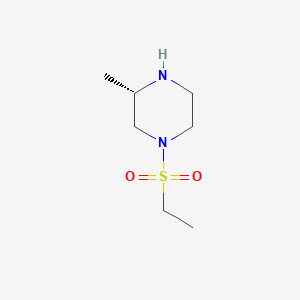
(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The process includes the preparation of engineering bacteria containing carbonyl reductase, followed by the disruption of these cells to obtain a cell supernatant containing the enzyme. This supernatant is then mixed with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, a hydrogen donor, and a cofactor to perform the asymmetric reduction reaction .
Industrial Production Methods
The method described above is scalable for industrial production due to its simplicity, environmental friendliness, and high yield. The process is also versatile, allowing for the use of various substrates and producing high concentrations of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to form various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto acids, reduction can produce amines, and substitution reactions can result in various substituted amino acids.
Scientific Research Applications
(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of (2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-alkyl/alkenylglutamates: These compounds are similar in structure and are used in similar applications, such as in the synthesis of biologically significant amino acids.
Piperidine derivatives: These compounds share some structural similarities and are used in drug discovery and development.
Uniqueness
(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biochemical properties and makes it particularly useful in chiral synthesis and pharmaceutical applications. Its ability to undergo various chemical reactions and its versatility in different scientific fields further highlight its uniqueness.
Properties
Molecular Formula |
C4H10ClNO3 |
|---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3-;/m0./s1 |
InChI Key |
OFSUFJTYFFRWFD-GVOALSEPSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)O.Cl |
Canonical SMILES |
CC(C(C(=O)O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)





![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)







